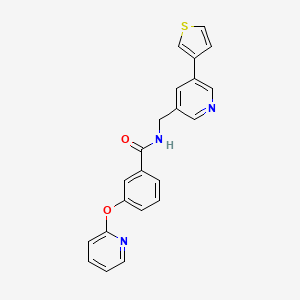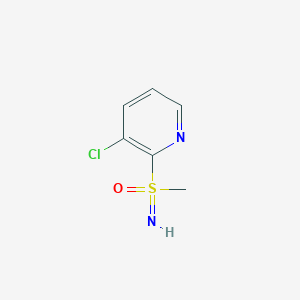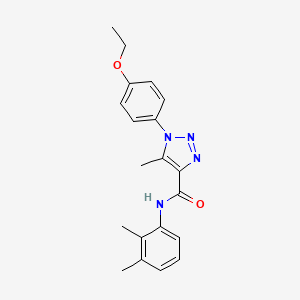
3-(pyridin-2-yloxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzamide derivatives with pyridine moieties has been explored in several studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study reported the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as potential anticancer agents, where the synthesis involved the reaction of an amino salt with substituted benzoyl chloride/benzenesulfonyl chloride . Additionally, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2) .
Molecular Structure Analysis
X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes, revealing stable planar geometry around the central copper(II) ion . The molecular structure of 3-amino-2-aroyl(alkoxycarbonyl, arylcarbamoyl)-4-aryl(hetaryl)-5-arylcarbamoyl-6-methylthieno[2,3-b]pyridines was also studied by X-ray structural analysis, providing insights into the functionalized thieno[2,3-b]pyridines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclization, oxidation, and condensation steps. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of thiadiazolo[2,3-a]pyridine derivatives . In another study, the reaction of 3-[(1H-pyrrol-1-yl)methyl]pyridine with an aminating agent produced an N-amino salt, which was then reacted with benzoyl chloride to yield benzoyl imino ylides, followed by reduction to obtain the target compounds .
Physical and Chemical Properties Analysis
The synthesized compounds exhibit various physical and chemical properties, such as cytotoxicity against cancer cell lines. The N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . The substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides demonstrated potent cytotoxicity with IC50 values in the micromolar range on various breast cancer cell lines . The N-(Pyridin-3-yl)benzamides were found to be highly selective CYP11B2 inhibitors in vitro, with no inhibition observed for other human enzymes .
Applications De Recherche Scientifique
1. Analytical Techniques in Quality Control
In research involving imatinib mesylate and related substances, nonaqueous capillary electrophoresis has been used for separation and analysis. This technique, including large-volume sample stacking for online concentration, offers a promising method for quality control of related compounds (Ye et al., 2012).
2. Exploration in Anti-inflammatory Agents
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule structurally related to 3-(pyridin-2-yloxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, has been synthesized as part of a research program targeting novel molecules for potential anti-inflammatory applications (Moloney, 2001).
3. Cancer Research and Drug Development
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective histone deacetylase (HDAC) inhibitor, showing significant potential as an anticancer drug. Its efficacy in blocking cancer cell proliferation and inducing apoptosis highlights the therapeutic importance of related compounds (Zhou et al., 2008).
4. Metabolism Studies in Antineoplastic Agents
Studies on the metabolism of related tyrosine kinase inhibitors, like flumatinib, in chronic myelogenous leukemia patients, provide insights into the main metabolic pathways in humans. These findings are crucial for understanding the pharmacokinetics and potential therapeutic uses of similar compounds (Gong et al., 2010).
5. Synthesis and Application in VEGFR Inhibition
The scalable synthesis of compounds like AG-28262, related to this compound, demonstrates their potential application in inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in cancer therapy (Scott et al., 2006).
Propriétés
IUPAC Name |
3-pyridin-2-yloxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-22(17-4-3-5-20(11-17)27-21-6-1-2-8-24-21)25-13-16-10-19(14-23-12-16)18-7-9-28-15-18/h1-12,14-15H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZOROVPJYUGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3001916.png)
![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)
![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)



![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-enamide](/img/structure/B3001929.png)
![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)
![1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B3001931.png)

![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)
